Cas no 19484-57-2 (6-chloro-4-hydroxy-2H-chromen-2-one)

6-Chloro-4-hydroxy-2H-chromen-2-one is a chlorinated coumarin derivative with notable applications in organic synthesis and pharmaceutical research. Its structure features a hydroxyl group at the 4-position and a chloro substituent at the 6-position, enhancing its reactivity and utility as a versatile intermediate. This compound is particularly valued for its role in the synthesis of bioactive molecules, including anticoagulants and fluorescent probes, due to its stable heterocyclic framework. Its well-defined chemical properties and high purity make it suitable for precise synthetic modifications. Researchers favor this compound for its consistent performance in coupling reactions and as a scaffold for developing novel pharmacophores.
6-chloro-4-hydroxy-2H-chromen-2-one structure
19484-57-2 structure
商品名:6-chloro-4-hydroxy-2H-chromen-2-one
CAS番号:19484-57-2
MF:C9H5ClO3
メガワット:196.5872
MDL:MFCD00239399
CID:228788
PubChem ID:54686348

6-chloro-4-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 6-chloro-4-hydroxychromen-2-one
    • 4-hydroxy-6-chloro-2H-chromen-2-one
    • 4-hydroxy-6-chlorocoumarin
    • 6-chloro-2-hydroxy-4h-chromen-4-one
    • 6-chloro-4-hydroxy-6-methylcoumarin
    • 6-chloro-4-hydroxycoumarine
    • AURORA KA-6040
    • 6-CHLORO-4-HYDROXYCOUMARIN
    • 6-CHLORO-4-HYDROXY-2H-CHROMEN-2-ONE
    • 4-Hydroxy-6-chloro-2H-1-benzopyran-2-one
    • 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one
    • 2H-1-Benzopyran-2-one, 6-chloro-4-hydroxy-
    • 6-CHLORO-4-HYDROXYCOUMARIN 97%
    • 6-Chloro-4-hydroxycoumarin,97%
    • 2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-
    • PubChem24343
    • 6-Chlor-4-oxy-cumarin
    • 6-Chloro-4-hydroxycumarine
    • 6-chloro-2-hydroxychromen-4-one
    • HUMZENGQNOATEQ-UHFFFAOYSA-N
    • Z1255461572
    • A18387
    • AS-62241
    • DTXSID80715781
    • FT-0637858
    • CHEMBL3985661
    • MFCD00239399
    • CHEBI:137402
    • EN300-118186
    • J-012616
    • SCHEMBL3075754
    • 19484-57-2
    • CS-0073742
    • AKOS015900200
    • 6-Chloro-4-hydroxycoumarin, 97%
    • C2870
    • SY052703
    • 1ST164121
    • F1967-2398
    • InChI=1/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11
    • 6-Chloro-4-hydroxy-chromen-2-one
    • DB-044874
    • A12216
    • AI-204/31681024
    • 6-chloro-4-hydroxy-2H-chromen-2-one
    • MDL: MFCD00239399
    • インチ: 1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H
    • InChIKey: HUMZENGQNOATEQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C(=C([H])C(=O)O2)O[H]

計算された属性

  • せいみつぶんしりょう: 195.99300
  • どういたいしつりょう: 195.9927217g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • ゆうかいてん: 291 °C (dec.) (lit.)
  • PSA: 50.44000
  • LogP: 2.15200
  • ようかいせい: 自信がない

6-chloro-4-hydroxy-2H-chromen-2-one セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305 + P351 + P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38

6-chloro-4-hydroxy-2H-chromen-2-one 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-chloro-4-hydroxy-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C2870-1G
6-Chloro-4-hydroxycoumarin
19484-57-2 >97.0%(GC)(T)
1g
¥450.00 2023-06-14
TRC
C585865-500mg
6-Chloro-4-hydroxycoumarin
19484-57-2
500mg
$ 115.00 2022-06-06
eNovation Chemicals LLC
Y1298488-25G
6-chloro-4-hydroxy-chromen-2-one
19484-57-2 97%
25g
$380 2024-07-21
Enamine
EN300-118186-0.1g
6-chloro-4-hydroxy-2H-chromen-2-one
19484-57-2 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X75015-1g
6-Chloro-4-hydroxy-2H-chromen-2-one
19484-57-2 97%
1g
¥428.0 2023-09-05
Alichem
A449041868-5g
6-Chloro-4-hydroxy-2H-chromen-2-one
19484-57-2 95%
5g
$200.90 2023-09-02
Alichem
A449041868-10g
6-Chloro-4-hydroxy-2H-chromen-2-one
19484-57-2 95%
10g
$388.80 2023-09-02
Chemenu
CM162477-10g
6-Chloro-4-hydroxy-2H-chromen-2-one
19484-57-2 95%
10g
$337 2021-08-05
Life Chemicals
F1967-2398-0.5g
6-chloro-4-hydroxy-2H-chromen-2-one
19484-57-2 95%+
0.5g
$38.0 2023-09-06
abcr
AB465688-5 g
6-Chloro-4-hydroxycumarine; .
19484-57-2
5g
€135.20 2023-06-15

6-chloro-4-hydroxy-2H-chromen-2-one 合成方法

6-chloro-4-hydroxy-2H-chromen-2-one 関連文献

6-chloro-4-hydroxy-2H-chromen-2-oneに関する追加情報

Introduction to 6-Chloro-4-Hydroxy-2H-Chromen-2-One (CAS No. 19484-57-2)

6-Chloro-4-hydroxy-2H-chromen-2-one, also known by its CAS number 19484-57-2, is a significant compound in the field of organic chemistry and medicinal chemistry. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications. The structure of 6-chloro-4-hydroxy-2H-chromen-2-one features a chromone core with a chlorine atom at the 6-position and a hydroxyl group at the 4-position, making it a valuable candidate for various research and development activities.

The chromone scaffold is widely studied due to its ability to modulate various biological processes. Recent research has highlighted the potential of 6-chloro-4-hydroxy-2H-chromen-2-one in several areas, including anti-inflammatory, antioxidant, and anticancer activities. These properties make it an attractive molecule for further investigation in drug discovery and development.

In the context of anti-inflammatory activity, studies have shown that 6-chloro-4-hydroxy-2H-chromen-2-one can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition is crucial in managing inflammatory conditions and diseases, making the compound a promising candidate for therapeutic interventions.

The antioxidant properties of 6-chloro-4-hydroxy-2H-chromen-2-one have also been extensively studied. Research has demonstrated that this compound can scavenge free radicals and protect cells from oxidative stress. Oxidative stress is a key factor in the development of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the antioxidant activity of 6-chloro-4-hydroxy-2H-chromen-2-one makes it a valuable target for developing preventive and therapeutic strategies.

In addition to its anti-inflammatory and antioxidant properties, 6-chloro-4-hydroxy-2H-chromen-2-one has shown significant anticancer potential. Studies have reported that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. The ability to selectively target cancer cells while sparing normal cells is a critical aspect of effective cancer therapy. Therefore, further research into the anticancer mechanisms of 6-chloro-4-hydroxy-2H-chromen-2-one could lead to the development of novel anticancer drugs.

The structural features of 6-chloro-4-hydroxy-2H-chromen-2-one, particularly the chlorine and hydroxyl groups, play a crucial role in its biological activities. The chlorine atom at the 6-position enhances the lipophilicity of the molecule, which can improve its cellular uptake and bioavailability. The hydroxyl group at the 4-position contributes to hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity. These structural characteristics make 6-chloro-4-hydroxy-2H-chromen-2-one an ideal candidate for structure-based drug design.

The synthesis of 6-chloro-4-hydroxy-2H-chromen-2-one has been well-documented in the literature. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 3-formylchromone with chloroacetyl chloride followed by cyclization under appropriate conditions. These synthetic methods provide researchers with flexible options to modify the structure of 6-chloro-4-hydroxy-2H-chromen-2-one, enabling the exploration of structure–activity relationships (SAR) and the optimization of its biological properties.

In conclusion, 6-chloro-4-hydroxy-2H-chromen-2-one (CAS No. 19484-57-2) is a versatile compound with significant potential in medicinal chemistry. Its anti-inflammatory, antioxidant, and anticancer activities make it a valuable target for further research and development. The structural features of this compound provide a solid foundation for structure-based drug design, paving the way for the discovery of novel therapeutics. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of 6-chloro-4-hydroxy-2H-chromen-2-one.

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